molecular formula C10H12N2O3 B8379038 4-Acetoxymethyl-2-acetylaminopyridine

4-Acetoxymethyl-2-acetylaminopyridine

Cat. No. B8379038
M. Wt: 208.21 g/mol
InChI Key: OKFYCHYPXPMKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07544703B2

Procedure details

4-Acetoxymethyl-2-acetylaminopyridine (Reference compound No. 11-1, 6.6 g, 32 mmol) was dissolved in tetrahydrofuran (20 mL), and 2N aqueous sodium hydroxide solution (19 mL, 38 mmol) was added dropwise thereto under ice-cooling. The mixture was stirred for 40 minutes at room temperature, and water (100 mL) was added thereto. The whole was extracted with ethyl acetate (80 mL) six times, and then the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting solid was filtered off with the mixed solvent of ethyl acetate and hexane, and then the solid was dried under reduced pressure at 40° C. to give 4.5 g of the title reference compound as a colorless solid. (Yield 86%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([NH:12][C:13](=[O:15])[CH3:14])[CH:7]=1)(=O)C.[OH-].[Na+].O>O1CCCC1>[C:13]([NH:12][C:8]1[CH:7]=[C:6]([CH2:5][OH:4])[CH:11]=[CH:10][N:9]=1)(=[O:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC(=NC=C1)NC(C)=O
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
EXTRACTION
Type
EXTRACTION
Details
The whole was extracted with ethyl acetate (80 mL) six times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off with the mixed solvent of ethyl acetate and hexane
CUSTOM
Type
CUSTOM
Details
the solid was dried under reduced pressure at 40° C.
CUSTOM
Type
CUSTOM
Details
to give 4.5 g of the title reference compound as a colorless solid

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(C)(=O)NC1=NC=CC(=C1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.